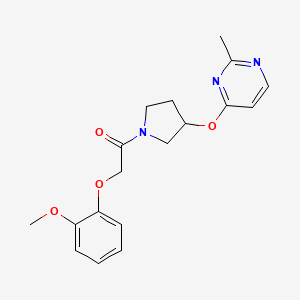

2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13-19-9-7-17(20-13)25-14-8-10-21(11-14)18(22)12-24-16-6-4-3-5-15(16)23-2/h3-7,9,14H,8,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTWWLFJJYQPJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-((2-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO

- Molecular Weight : 304.34 g/mol

It features a methoxyphenoxy group, a pyrrolidine moiety, and a methylpyrimidine substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to This compound exhibit significant antitumor activity. For instance, pyrazole derivatives have shown inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) with enhanced efficacy when combined with doxorubicin .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole Derivative A | MCF-7 | 12.5 | Apoptosis induction |

| Pyrazole Derivative B | MDA-MB-231 | 8.0 | ROS modulation |

| Compound X (Similar Structure) | A549 (Lung Cancer) | 15.0 | EGFR inhibition |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar methoxy and pyrimidine functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that This compound may possess similar properties .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds indicate potential effectiveness against various bacterial strains. The presence of the methoxy group is often associated with enhanced antimicrobial activity due to increased lipophilicity, which can improve membrane penetration .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound Y | E. coli | 15 |

| Compound Z | S. aureus | 20 |

| Compound A | P. aeruginosa | 18 |

Case Study 1: Efficacy in Breast Cancer Treatment

In a controlled study involving MDA-MB-231 cells, a derivative of the compound was tested in combination with doxorubicin. The results indicated a synergistic effect, significantly enhancing the cytotoxicity compared to doxorubicin alone. The study highlighted the potential for these derivatives in developing more effective breast cancer therapies .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. The administration of these compounds resulted in reduced levels of TNF-alpha and IL-6, demonstrating their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogs with Methoxyphenoxy-Ethanone Motifs

Compound: 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 dimer 1)

- Key Differences : Replaces the pyrrolidine-pyrimidine group with a 4-methoxyphenyl substituent.

- Synthesis : Synthesized via nucleophilic substitution in DMF with KOH, yielding a lignin model compound.

- Applications : Used in lignin depolymerization studies, highlighting reactivity in oxidative processes.

Comparison : The target compound’s pyrrolidine-pyrimidine group may confer enhanced binding specificity or solubility compared to the β-O-4 dimer’s simpler aryl substituent.

Pyrrolidine-Containing Methanones

Compound: (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3)

- Key Differences: Substitutes the ethanone-methoxyphenoxy group with a phenyl ring.

- Molecular Formula : C₁₇H₁₈N₂O (MW: 266.34).

Compound: (2-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone (CAS 69433-27-8)

- Key Differences : Features a 4-methoxyphenyl group on the pyrrolidine ring.

- Molecular Formula: C₁₈H₁₉NO₂ (MW: 281.35).

Pyrimidine Derivatives

Compound : 4-Acetyl-2-methylpyrimidine

- Key Differences: A simpler acetylpyrimidine lacking the ethanone-pyrrolidine linkage.

- Applications : Used in flavoring agents and organic synthesis.

Comparison : The target’s pyrimidine group, integrated into a larger scaffold, could increase steric hindrance or hydrogen-bonding capacity, making it more suitable for pharmaceutical applications.

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.